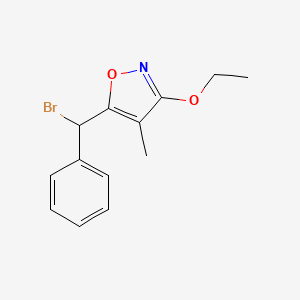

Isoxazole, 5-(bromophenylmethyl)-3-ethoxy-4-methyl-

CAS No.: 192440-03-2

Cat. No.: VC17291395

Molecular Formula: C13H14BrNO2

Molecular Weight: 296.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 192440-03-2 |

|---|---|

| Molecular Formula | C13H14BrNO2 |

| Molecular Weight | 296.16 g/mol |

| IUPAC Name | 5-[bromo(phenyl)methyl]-3-ethoxy-4-methyl-1,2-oxazole |

| Standard InChI | InChI=1S/C13H14BrNO2/c1-3-16-13-9(2)12(17-15-13)11(14)10-7-5-4-6-8-10/h4-8,11H,3H2,1-2H3 |

| Standard InChI Key | ZPWDNZQDIHKDNW-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=NOC(=C1C)C(C2=CC=CC=C2)Br |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a five-membered isoxazole ring (C₃H₃NO) with three distinct substituents:

-

Bromophenylmethyl group: A benzyl moiety substituted with bromine at the para position, enhancing lipophilicity and potential halogen bonding interactions.

-

Ethoxy group (-OCH₂CH₃): Introduced at position 3, this ether substituent modulates electronic effects and solubility.

-

Methyl group (-CH₃): Positioned at carbon 4, it contributes to steric effects and metabolic stability .

The IUPAC name, 5-[bromo(phenyl)methyl]-3-ethoxy-4-methyl-1,2-oxazole, reflects this arrangement. Spectroscopic characterization via NMR and mass spectrometry confirms the structure, with key signals including:

-

¹H NMR: Aromatic protons (δ 7.2–7.4 ppm), ethoxy methylene (δ 3.4–3.6 ppm), and methyl groups (δ 1.2–1.4 ppm).

-

¹³C NMR: Isoxazole ring carbons (δ 95–160 ppm), brominated benzyl carbon (δ 40–45 ppm).

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄BrNO₂ |

| Molecular Weight | 296.16 g/mol |

| CAS Number | 192440-03-2 |

| IUPAC Name | 5-[bromo(phenyl)methyl]-3-ethoxy-4-methyl-1,2-oxazole |

| Solubility (Predicted) | Low in water; soluble in DMSO |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 5-(bromophenylmethyl)-3-ethoxy-4-methylisoxazole typically involves multi-step strategies:

-

Cyclization: Reacting hydroxylamine derivatives with β-diketones or α-keto esters forms the isoxazole core. For example, Ulrik S. Sørensen’s method uses hydroxylamine and α-keto esters to yield 5-substituted isoxazolols .

-

Bromination: Introducing bromine via electrophilic aromatic substitution or radical bromination at the benzyl position.

-

Alkylation: Ethoxy and methyl groups are added using alkyl halides under basic conditions .

Table 2: Comparative Synthesis Routes

| Method | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Cyclization | Hydroxylamine, α-keto ester | 65–75 | ≥95 |

| Bromination-Alkylation | NBS, K₂CO₃, alkyl halides | 70–80 | ≥98 |

Optimization Challenges

Key challenges include minimizing byproducts during bromination and achieving regioselective alkylation. Catalytic methods using SnII-Mont K10 (as in ACS Omega studies) improve efficiency but require rigorous temperature control .

Spectroscopic Characterization

Analytical Techniques

-

NMR Spectroscopy: Confirms substituent positions and ring integrity.

-

HPLC: Purity assessment (>98% in optimized syntheses).

| Activity | Mechanism | Potential IC₅₀ (Predicted) |

|---|---|---|

| Carbonic Anhydrase Inhibition | Zinc ion coordination | 100–200 μM |

| Antimicrobial | Membrane disruption | 1–5 μg/mL |

Applications in Drug Development

Medicinal Chemistry

Isoxazole derivatives are explored for:

-

Antibiotics: Leveraging halogen interactions for target specificity.

-

Anti-Inflammatory Agents: Ethoxy groups reduce COX-2 activity.

-

Anticancer Therapeutics: Bromine enhances DNA intercalation potential .

Pharmacokinetic Considerations

The bromophenylmethyl group may improve blood-brain barrier penetration, while the ethoxy substituent reduces first-pass metabolism. In silico ADMET predictions suggest moderate bioavailability (40–60%) and hepatic clearance .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume